

Application Notes: Ethyl 6-methoxybenzofuran-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-methoxybenzofuran-2-carboxylate*

Cat. No.: B1600597

[Get Quote](#)

Introduction

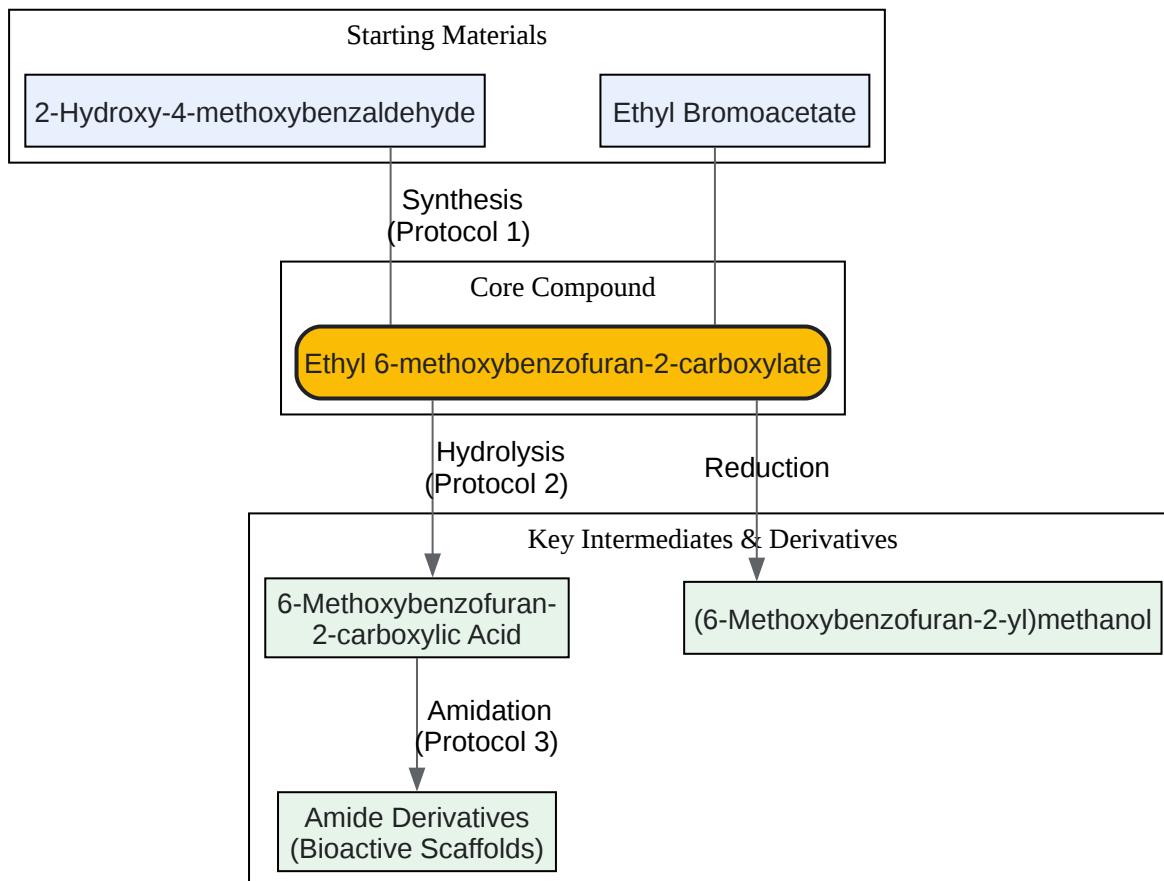
Ethyl 6-methoxybenzofuran-2-carboxylate is a highly versatile heterocyclic building block in modern organic synthesis. Comprising a fused benzofuran ring system substituted with a methoxy group and an ethyl ester, this molecule serves as a pivotal precursor for a wide array of complex organic structures. Its intrinsic reactivity and substitution pattern make it an ideal starting material for the synthesis of pharmacologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.^{[1][2][3]} This guide provides an in-depth exploration of the core reactivity of **Ethyl 6-methoxybenzofuran-2-carboxylate**, alongside detailed protocols for its synthesis and subsequent transformations into key intermediates for drug discovery and development.

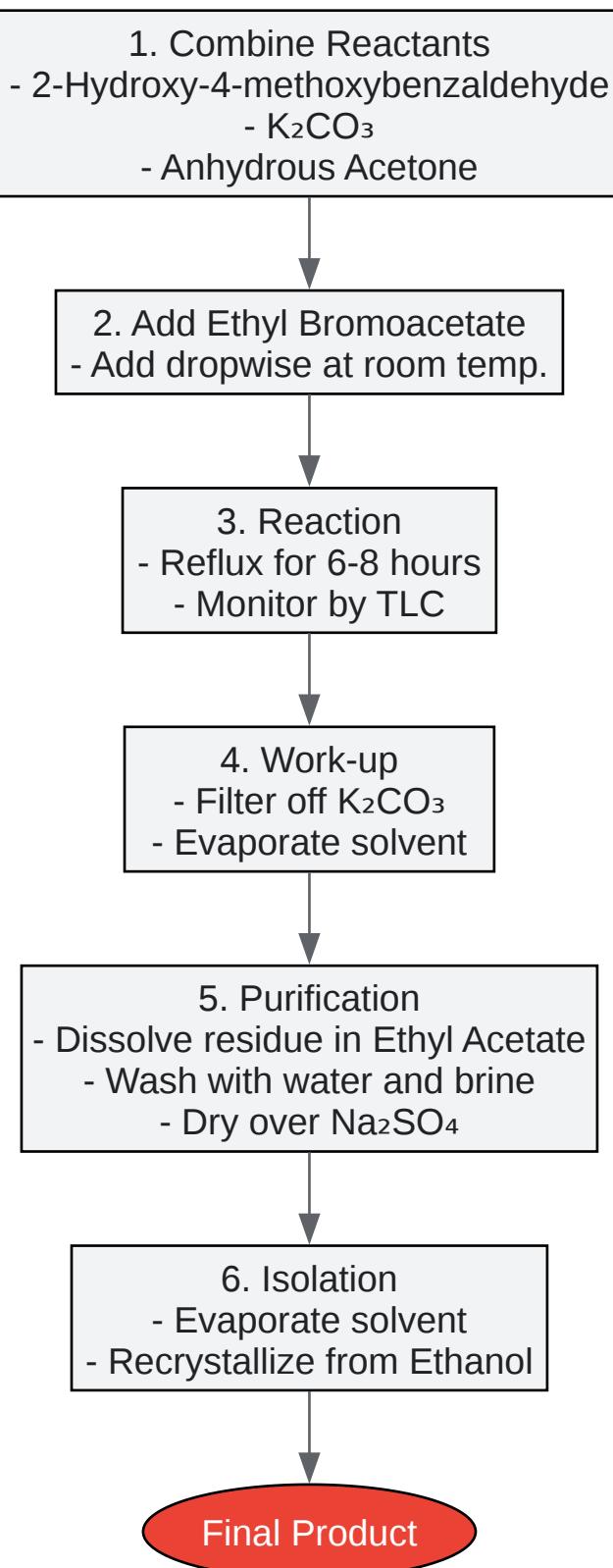
Physicochemical Properties and Data

The fundamental properties of **Ethyl 6-methoxybenzofuran-2-carboxylate** are summarized below. This data is essential for accurate reagent measurement and reaction setup.

Property	Value	Source(s)
CAS Number	50551-57-0	[4] [5] [6]
Molecular Formula	C ₁₂ H ₁₂ O ₄	[4] [7] [8]
Molecular Weight	220.22 g/mol	[4] [5] [8]
Typical Purity	≥97%	[5] [8]
Appearance	Off-white to light yellow solid	-

Core Reactivity and Synthetic Strategy


The synthetic utility of **Ethyl 6-methoxybenzofuran-2-carboxylate** stems from the reactivity of its ester functional group and the potential for modification of the benzofuran core. The primary transformations are centered around the C-2 carboxylate group, which acts as a handle for chain extension, functional group interconversion, and the introduction of diverse molecular fragments.


Key Transformations:

- **Ester Hydrolysis:** The most fundamental reaction is the saponification of the ethyl ester to yield 6-methoxybenzofuran-2-carboxylic acid.[\[9\]](#) This carboxylic acid is a crucial intermediate, enabling the formation of amides, acid chlorides, and other acyl derivatives, which are common motifs in bioactive molecules.[\[10\]](#)
- **Reduction to Alcohol:** The ester can be reduced to the corresponding primary alcohol, (6-methoxymethoxybenzofuran-2-yl)methanol. This transformation opens pathways to ethers, halides, and other functional groups derived from alcohols.
- **Amide Formation:** Through direct aminolysis or, more commonly, via the intermediate carboxylic acid, a wide variety of amides can be synthesized. This is a cornerstone of medicinal chemistry for generating compound libraries to explore structure-activity relationships (SAR).[\[11\]](#)
- **Precursor to Bioactive Scaffolds:** The 6-methoxybenzofuran core is a key feature in compounds developed for treating conditions like senile osteoporosis by promoting bone

formation.[12][13] It is also integral to synthetic aurones with antimicrobial and anti-inflammatory properties and various derivatives with potential anticancer activity.[1][2]

The following diagram illustrates the central role of **Ethyl 6-methoxybenzofuran-2-carboxylate** and its primary synthetic transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijper.org [ijper.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]
- 4. ethyl 6-methoxybenzofuran-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 6-methoxybenzofuran-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. ethyl 6-methoxybenzofuran-2-carboxylate | 50551-57-0 [chemicalbook.com]
- 7. Ethyl 6-methoxybenzofuran-2-carboxylate | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. prepchem.com [prepchem.com]
- 10. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mn²⁺ inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Ethyl 6-methoxybenzofuran-2-carboxylate in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600597#using-ethyl-6-methoxybenzofuran-2-carboxylate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com